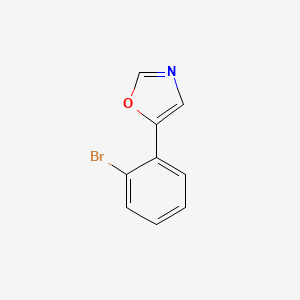

5-(2-Bromophenyl)-1,3-oxazole

Beschreibung

Overview of Oxazole (B20620) Heterocycles in Chemical and Medicinal Sciences

The 1,3-oxazole ring is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. tandfonline.comchemmethod.com This structural motif is a cornerstone in medicinal chemistry and materials science due to its diverse applications. numberanalytics.comsciforum.net

The oxazole nucleus is considered a "privileged" scaffold in drug discovery, meaning it is a structural framework capable of binding to multiple biological targets. sciforum.netresearchgate.net Its derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. tandfonline.comthepharmajournal.comtaylorandfrancis.com The versatility of the oxazole ring allows for substitutions at various positions (C2, C4, and C5), enabling the fine-tuning of a molecule's physicochemical properties and biological activity. thepharmajournal.com The structural features of oxazole derivatives facilitate various non-covalent interactions, such as hydrogen bonding and pi-pi stacking, with biological macromolecules. tandfonline.com

Although the parent 1,3-oxazole is not found in nature, its core structure is present in numerous natural products, particularly those isolated from marine organisms and microorganisms. farmaciajournal.comcbijournal.com These natural compounds often exhibit potent biological effects. farmaciajournal.com In synthetic organic chemistry, oxazoles are valuable intermediates for creating more complex molecules. cbijournal.comresearchgate.net Their utility extends to being precursors in various synthetic transformations and as building blocks in combinatorial chemistry. cbijournal.com

The first synthesis of an oxazole derivative was recorded in the 19th century, with significant advancements in its chemistry occurring during the World War II era in connection with penicillin research, which was initially thought to contain an oxazole ring. tandfonline.comderpharmachemica.com The first preparation of the parent oxazole compound was in 1947. derpharmachemica.com Over the years, several key synthetic methods have been developed, including the Robinson-Gabriel synthesis, the Fischer oxazole synthesis, and the Van Leusen reaction, which have been instrumental in the expansion of oxazole research. numberanalytics.comijpsonline.commdpi.com

Role in Natural Products and Synthetic Intermediates

Specific Focus on 5-(2-Bromophenyl)-1,3-oxazole within the Oxazole Class

Within the vast family of oxazole derivatives, this compound is a compound of particular interest due to its unique structural and chemical characteristics.

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is this compound. nih.gov It is classified as a disubstituted oxazole, featuring a 2-bromophenyl group attached to the C5 position of the oxazole ring. The numbering of the oxazole ring begins at the oxygen atom as position 1. thepharmajournal.com

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| CAS Number | 328270-70-8 nih.gov |

| Molecular Formula | C₉H₆BrNO nih.gov |

| Molecular Weight | 224.05 g/mol nih.gov |

The presence of the 2-bromophenyl group at the fifth position of the oxazole ring imparts specific properties to the molecule. The bromine atom, being an ortho-substituent on the phenyl ring, introduces both steric and electronic effects. vulcanchem.com This bromine atom is a reactive site, making the compound a valuable intermediate for further functionalization through various chemical reactions, such as substitution and cross-coupling reactions. smolecule.comnbinno.com The positioning of the bromo-substituent can influence the compound's reactivity and its potential interactions with biological targets. smolecule.com

Structural Classification and Nomenclature

Research Trajectory and Future Perspectives for Oxazole-Based Compoundsirjmets.com

The field of oxazole chemistry has experienced a dynamic research trajectory, evolving from fundamental synthesis to sophisticated applications in medicine and technology. Oxazole-containing compounds are a significant class of heterocycles in medicinal chemistry, largely because their five-membered aromatic ring can readily interact with a variety of enzymes and receptors within biological systems through non-covalent interactions. researchgate.netnih.govmdpi.com This has resulted in the discovery of a wide spectrum of biological activities. nih.govtandfonline.com

Historically, much research focused on the synthesis of oxazole derivatives. researchgate.net Classic methods like the Robinson-Gabriel synthesis and the van Leusen oxazole synthesis have been fundamental in creating diverse molecular libraries. cbijournal.commdpi.comresearchgate.net The van Leusen reaction, which uses tosylmethyl isocyanide (TosMIC), has been a particularly prominent strategy for preparing 5-substituted oxazoles. mdpi.comresearchgate.net

The future of oxazole research holds considerable promise and is expected to be highly interdisciplinary. A primary goal is to enhance the selectivity and potency of oxazole derivatives for specific therapeutic targets. irjmets.comnih.gov This could lead to the development of more effective and less toxic medicines for a range of diseases. nih.gov Beyond pharmaceuticals, the unique electronic properties of oxazoles are being explored for applications in materials science, including the creation of advanced polymers and fluorescent dyes for bioimaging. smolecule.comirjmets.com The convergence of oxazole chemistry with nanotechnology and biomaterials is anticipated to open up new frontiers, further solidifying the importance of this versatile heterocyclic scaffold in scientific innovation. irjmets.com

Table 2: Investigated Biological Activities of Oxazole Derivatives in Academic Research

| Biological Activity | Description | Reference |

|---|---|---|

| Anticancer | Oxazole derivatives have been studied for their ability to inhibit the proliferation of cancer cells. | researchgate.net |

| Anti-inflammatory | Compounds containing the oxazole moiety, such as the FDA-approved drug Oxaprozin, exhibit anti-inflammatory properties. | cbijournal.comirjmets.com |

| Antimicrobial | Various oxazole-based compounds have demonstrated activity against bacteria and fungi. | cbijournal.comresearchgate.netrsc.org |

| Antiviral | Research has explored the potential of oxazole derivatives as antiviral agents. | researchgate.netnih.gov |

| Antitubercular | Specific oxazole structures have been investigated for their efficacy against Mycobacterium tuberculosis. | nih.gov |

| Antidiabetic | The oxazole scaffold is present in compounds studied for the management of diabetes. | researchgate.netresearchgate.net |

| Enzyme Inhibition | The ability of oxazoles to bind to enzyme active sites makes them candidates for developing targeted enzyme inhibitors. | rsc.org |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(2-bromophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-4-2-1-3-7(8)9-5-11-6-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTHLCLAPCIKJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=CO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396322 | |

| Record name | 5-(2-bromophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819037 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

328270-70-8 | |

| Record name | 5-(2-bromophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 5 2 Bromophenyl 1,3 Oxazole and Derivatives

Established Synthetic Routes to 1,3-Oxazoles

The construction of the oxazole (B20620) nucleus can be achieved through various conventional synthetic strategies. ijpsonline.comsemanticscholar.org These methods typically involve the formation of the five-membered ring through cyclization and subsequent dehydration or elimination reactions. The choice of method often depends on the desired substitution pattern of the final oxazole product.

Classic and modern conventional methods provide reliable access to a wide array of oxazole derivatives. These include reactions that build the ring from acyclic precursors, each offering distinct advantages in terms of starting material availability and regiochemical control. ijpsonline.comtandfonline.com

The cyclo-isomerization of propargyl amides has emerged as a powerful and versatile strategy for synthesizing substituted oxazoles. tandfonline.comacs.org This transformation involves an intramolecular cyclization of a propargyl amide precursor, often promoted by a metal catalyst or other reagents. The reaction can be tuned to produce 2,5-disubstituted or 2,4,5-trisubstituted oxazoles. acs.org

Various catalytic systems have been developed for this purpose, including those based on gold, palladium, and zinc. acs.orgsci-hub.se For instance, zinc(II) triflate (Zn(OTf)₂) has been shown to effectively catalyze the tandem cycloisomerization/hydroxyalkylation of N-propargylamides with trifluoropyruvates to yield oxazoles with a CF₃-substituted alcohol unit. mdpi.com A practical and mild method utilizes silica (B1680970) gel to mediate the cycloisomerization of alkynyl keto amides, which are accessible from propargyl amides. acs.org Palladium-catalyzed procedures can achieve tandem cycloisomerization and cross-coupling with organic halides or allyl carbonates, allowing for the introduction of diverse functional groups at the 5-position of the oxazole ring. sci-hub.se

For the synthesis of a derivative like 5-(2-Bromophenyl)-1,3-oxazole, a potential starting material would be an N-propargyl amide derived from 2-bromobenzoic acid. Subsequent cyclization would furnish the desired 2-substituted-5-(2-bromophenyl)-1,3-oxazole. Research has demonstrated the synthesis of related compounds, such as ethyl 2-(2-(3-bromophenyl)oxazol-5-yl)methyl-3,3,3-trifluoro-2-hydroxypropanoate, using a Zn(OTf)₂-catalyzed cycloisomerization of an N-propargylamide. mdpi.com

Table 1: Overview of Cyclo-isomerization of Propargyl Amides for Oxazole Synthesis

| Key Reactants | Catalysts/Reagents | General Product | Applicability to this compound |

|---|---|---|---|

| Propargyl Amides | AuCl₃, Pd(0) complexes, Zn(OTf)₂, Silica Gel acs.orgacs.orgsci-hub.sedrugfuture.com | 2,5-disubstituted or 2,4,5-trisubstituted oxazoles acs.org | Applicable. Requires a propargyl amide precursor incorporating the 2-bromophenyl moiety. |

The Bredereck reaction provides a straightforward route to oxazoles through the condensation of α-haloketones with amides. ijpsonline.comtandfonline.com When formamide (B127407) is used as the amide component, it allows for the synthesis of oxazoles that are unsubstituted at the C2 position. This method is particularly noted for its utility in preparing 2,4-disubstituted oxazoles. ijpsonline.com

The mechanism involves the initial N-alkylation of the amide by the α-haloketone, followed by cyclization and dehydration to form the aromatic oxazole ring. To synthesize this compound via this route, the required starting materials would be formamide and an appropriate α-haloketone, specifically an α-halo-2'-bromoacetophenone. The reaction would place the 2-bromophenyl group at the C5 position of the oxazole ring.

Table 2: Overview of the Bredereck Reaction for Oxazole Synthesis

| Key Reactants | Reagents/Conditions | General Product | Applicability to this compound |

|---|---|---|---|

| α-Haloketone, Amide (e.g., Formamide) ijpsonline.comslideshare.net | Heating | Substituted oxazoles (e.g., 2,4-disubstituted) ijpsonline.com | Applicable. Would require formamide and an α-halo-2'-bromoacetophenone. |

The Robinson-Gabriel synthesis is a foundational method for constructing the oxazole ring, first reported independently by Sir Robert Robinson and Siegmund Gabriel in 1909 and 1910, respectively. synarchive.comwikipedia.org The reaction involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone precursor. wikipedia.orgpharmaguideline.com This transformation is typically catalyzed by strong dehydrating agents such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus pentachloride. ijpsonline.compharmaguideline.com

The method is especially well-suited for preparing 2,5-disubstituted oxazoles, particularly diaryloxazoles. pharmaguideline.comacs.org The required 2-acylamino-ketone starting materials can be synthesized through methods like the Dakin-West reaction. wikipedia.org Mechanistic studies using oxygen-18 labeling have confirmed that during cyclization, the oxygen atom from the amide carbonyl group is incorporated into the oxazole ring, while the ketonic oxygen is eliminated as water. acs.org Modern adaptations have expanded the reaction's scope, including solid-phase syntheses and one-pot procedures that combine a Friedel-Crafts reaction with the Robinson-Gabriel cyclodehydration. wikipedia.orgresearchgate.net

To apply this method for a 5-(2-bromophenyl) substituted oxazole, one would start with a 2-acylamino-ketone where the ketonic portion is derived from a 2-bromo-substituted phenacyl group.

Table 3: Overview of the Robinson-Gabriel Synthesis

| Key Reactant | Reagents/Catalysts | General Product | Applicability to this compound |

|---|---|---|---|

| 2-Acylamino-ketone wikipedia.orgpharmaguideline.com | H₂SO₄, POCl₃, PCl₅, Trifluoromethanesulfonic acid ijpsonline.compharmaguideline.comresearchgate.net | 2,5-disubstituted or 2,4,5-trisubstituted oxazoles wikipedia.org | Applicable. The 2-acylamino-ketone must contain the 2-bromophenyl moiety. |

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis is one of the earliest methods for preparing 2,5-disubstituted oxazoles. drugfuture.comwikipedia.org The reaction is a condensation between an aldehyde cyanohydrin and another aldehyde, conducted in the presence of anhydrous gaseous hydrogen chloride in a solvent like dry ether. wikipedia.orgprezi.com The reactants are typically used in equimolar amounts, and both are often aromatic. wikipedia.org

The mechanism begins with the formation of an iminochloride intermediate from the cyanohydrin and HCl. wikipedia.org This intermediate then reacts with the second aldehyde, leading to a chloro-oxazoline intermediate after cyclization and dehydration. A final elimination of HCl yields the aromatic 2,5-disubstituted oxazole. wikipedia.orgprezi.com This method has been successfully used to prepare brominated aryl oxazoles; for example, the reaction of benzaldehyde (B42025) cyanohydrin with 4-bromobenzaldehyde (B125591) yields 2-(4-Bromophenyl)-5-phenyloxazole. wikipedia.orgprezi.com For the synthesis of this compound, one could theoretically use an appropriate cyanohydrin and 2-bromobenzaldehyde (B122850) as the aldehyde component.

Table 4: Overview of the Fischer Oxazole Synthesis

| Key Reactants | Reagents/Conditions | General Product | Applicability to this compound |

|---|---|---|---|

| Aldehyde Cyanohydrin, Aldehyde wikipedia.org | Anhydrous HCl, Dry Ether wikipedia.orgprezi.com | 2,5-disubstituted oxazoles ijpsonline.comwikipedia.org | Applicable. 2-Bromobenzaldehyde could serve as one of the key starting materials. |

The Van Leusen oxazole synthesis, first reported in 1972, is a highly efficient and widely used one-pot method for preparing 5-substituted oxazoles. ijpsonline.commdpi.comnih.gov The reaction involves the base-mediated cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org TosMIC is a unique reagent that acts as a "C2N1" synthon, providing two atoms (C-N) for the oxazole ring. mdpi.comnih.gov

The mechanism proceeds via the deprotonation of the acidic methylene (B1212753) group of TosMIC, followed by its nucleophilic addition to the aldehyde. The resulting adduct undergoes an intramolecular cyclization to form a 5-hydroxy-oxazoline intermediate. organic-chemistry.orgwikipedia.org Subsequent base-promoted elimination of p-toluenesulfinic acid (TosH) from this intermediate yields the final 5-substituted oxazole product. mdpi.comnih.gov

This method is particularly well-suited for the synthesis of this compound. The direct reaction of 2-bromobenzaldehyde with TosMIC in the presence of a base like potassium carbonate (K₂CO₃) would provide a straightforward and high-yielding route to the target compound. organic-chemistry.org Numerous variants of this reaction have been developed, including microwave-assisted protocols and the use of ionic liquids as solvents, which can enhance reaction rates and yields. mdpi.comnih.gov The reaction scope is broad, tolerating a wide variety of functional groups on the starting aldehyde. mdpi.comnih.gov

Table 5: Overview of the Van Leusen Oxazole Synthesis

| Key Reactants | Reagents/Conditions | General Product | Applicability to this compound |

|---|---|---|---|

| Aldehyde, Tosylmethyl isocyanide (TosMIC) nih.govorganic-chemistry.org | Base (e.g., K₂CO₃), Alcohol solvent (e.g., Methanol) mdpi.comnih.gov | 5-substituted oxazoles mdpi.comnih.gov | Directly applicable and highly suitable, using 2-bromobenzaldehyde as the starting aldehyde. organic-chemistry.org |

Conventional Synthesis Methods for the Oxazole Nucleus

Oxidation of Oxazolines

The oxidation of a pre-formed oxazoline (B21484) ring is a direct and effective method for the synthesis of oxazoles. tandfonline.com This transformation involves the dehydrogenation of the C4-C5 bond of the oxazoline ring. A variety of reagents have been developed for this purpose, with the choice of oxidant often depending on the nature of the substituents on the oxazoline precursor. e-bookshelf.de

Commonly employed oxidizing agents include copper(II) salts, which are effective for a range of alkyl- and aryl-substituted oxazolines. acs.org The Kharasch-Sosnovsky reaction, a copper-mediated process, has been successfully applied to the oxidation of oxazolines to their corresponding oxazoles. acs.org Other reagents such as nickel peroxide (NiO2) in a refluxing benzene (B151609) solution have been used, operating via a proposed radical mechanism. e-bookshelf.de For oxazolines containing an electron-withdrawing group, reagents like N-Bromosuccinimide (NBS) can be effective. acs.org

More modern and milder reagents have also been developed. Diethylaminosulfur trifluoride (DAST) and its more thermally stable counterpart, Deoxo-Fluor, can facilitate a one-pot synthesis of oxazoles from β-hydroxy amides. This process proceeds through an intermediate oxazoline which is then oxidized in situ. This is achieved by combining the cyclodehydration step with a dehydrogenation agent like bromotrichloromethane (B165885) (BrCCl3) and a base such as 1,8-diazabicycloundec-7-ene (DBU). organic-chemistry.org

Oxidizing Agents for Oxazoline to Oxazole Conversion

| Oxidizing Agent/System | Typical Conditions | Substrate Scope | Reference |

|---|---|---|---|

| Copper(II) (Cu(II)) Salts | Varies, often with a peroxide co-oxidant | Effective for simple alkyl or aryl substituted oxazolines. acs.org | acs.org |

| Nickel Peroxide (NiO2) | Reflux in benzene | Used for unactivated oxazolines. e-bookshelf.de | e-bookshelf.de |

| N-Bromosuccinimide (NBS) | Low temperatures (e.g., -15 °C) | Effective for activated oxazolines (e.g., with 4-carbomethoxy group). acs.org | acs.org |

| DAST/BrCCl3/DBU | One-pot from β-hydroxy amides | Particularly effective for C5-unsubstituted oxazoles. organic-chemistry.org | organic-chemistry.org |

| Ceric Ammonium (B1175870) Nitrate (CAN) | Not specified | General oxidation of oxazolines. wikipedia.org | wikipedia.org |

Erlenmeyer-Plochl Reaction

The Erlenmeyer-Plochl reaction is a classical method for synthesizing oxazol-5(4H)-ones, also known as azlactones, which are key intermediates that can be converted to oxazoles. tandfonline.comwikipedia.org The reaction typically involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate (B1210297). wikipedia.orgrsc.org

The mechanism proceeds in two main steps. First, the N-acylglycine undergoes cyclodehydration mediated by acetic anhydride to form an oxazolone (B7731731) intermediate. rsc.org This intermediate possesses acidic protons at the C4 position, which are readily removed by the base to form an enolate. This enolate then undergoes a condensation reaction with an aldehyde (for instance, 2-bromobenzaldehyde in a hypothetical synthesis of a precursor to the target compound) to yield the final α,β-unsaturated azlactone. wikipedia.orgrsc.org This method is considered environmentally friendly, especially when performed without any additional solvents, and can produce high yields of the product without requiring chromatographic purification. researchgate.netsci-hub.se

Examples of Erlenmeyer-Plochl Reaction

| N-Acyl Amino Acid | Aldehyde/Ketone | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Hippuric Acid | p-Nitrobenzaldehyde | NaOAc, Ac2O, 100 °C, 15 min (solvent-free) | (Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one | Up to 97% | researchgate.netsci-hub.se |

| N-acetylglycine | 3-Hydroxybenzaldehyde benzyl (B1604629) ether | NaOAc, Ac2O | Azlactone intermediate for L-m-tyrosine synthesis | Not specified | wikipedia.org |

| Hippuric Acid | Various aromatic aldehydes | Fe2O3 nanoparticles, ultrasonic irradiation | Various azlactones | Excellent | researchgate.net |

Davidson Reaction

The Davidson reaction is another established route for oxazole synthesis. tandfonline.comsemanticscholar.org This method involves the cyclization of α-acyloxyketones in the presence of ammonia (B1221849) or an ammonium salt, such as ammonium acetate in acetic acid. beilstein-journals.orgprinceton.edu The starting α-acyloxyketone contains the requisite carbon framework for what will become the C4 and C5 atoms of the oxazole ring, along with their substituents. The reaction is particularly useful for preparing 4,5-diaryl substituted oxazoles. princeton.edu The process is a type of dehydrative cyclization, where the nitrogen from the ammonia source reacts with the ketone, and subsequent cyclization with the acyloxy group, followed by dehydration, yields the aromatic oxazole ring. beilstein-journals.org

Organometallic Reactions

Organometallic chemistry offers powerful and versatile tools for the synthesis and functionalization of the oxazole core, which are highly relevant for preparing specifically substituted compounds like this compound. tandfonline.comsemanticscholar.org These methods include cross-coupling reactions and direct metalations.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are particularly prominent. tandfonline.com Direct arylation allows for the introduction of aryl groups, such as the 2-bromophenyl moiety, onto the oxazole ring with high regioselectivity. tandfonline.comorganic-chemistry.org The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, has been developed for the one-pot synthesis of 2,4,5-trisubstituted oxazoles. tandfonline.combeilstein-journals.org In a potential synthesis of the target compound, a 5-bromooxazole (B1343016) could be coupled with 2-bromophenylboronic acid.

Metalation: Direct deprotonation of the oxazole ring using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can generate a lithiated oxazole species. nih.govnih.gov The position of metalation is kinetically and thermodynamically controlled; the C2 proton is generally the most acidic. wikipedia.orgderpharmachemica.com However, by using carefully chosen substrates, such as 5-bromo-2-phenylthio-1,3-oxazole, it is possible to achieve deprotonation at C4, followed by an isomerization to a more stable 5-lithio species. This lithiated intermediate can then react with various electrophiles. nih.gov Furthermore, this lithium species can be transmetalated to an organozinc reagent to participate in Negishi cross-coupling reactions. nih.gov

Organometallic Approaches for Oxazole Synthesis and Functionalization

| Method | Reagents | Purpose | Reference |

|---|---|---|---|

| Palladium-Catalyzed Direct Arylation | Pd catalyst, aryl halide | Regioselective introduction of aryl groups onto the oxazole core. organic-chemistry.org | tandfonline.comorganic-chemistry.org |

| Suzuki-Miyaura Coupling | Pd or Ni catalyst, organoboron reagent, organic halide | Formation of C-C bonds, e.g., for 2,4,5-trisubstituted oxazoles. tandfonline.combeilstein-journals.org | tandfonline.combeilstein-journals.org |

| Deprotonation/Lithiation | n-BuLi or LDA, followed by an electrophile | Functionalization at specific positions of the oxazole ring. nih.gov | nih.govnih.gov |

| Negishi Cross-Coupling | Organozinc reagent, Pd catalyst, aryl/alkenyl iodide | Arylation and alkenylation at the C5 position. nih.gov | nih.gov |

| Copper-Catalyzed Coupling | Cu(II) triflate, diazoketone, amide | Synthesis of 2,4-disubstituted oxazoles. organic-chemistry.org | organic-chemistry.org |

Williams's Reaction

The Williams reaction refers to synthetic strategies developed for the de novo preparation of oxazoles, particularly 2,4-disubstituted oxazoles, through oxidative cyclodehydration. nih.gov These methods often start from serine or threonine residues within peptides or from similar β-hydroxy amide precursors. organic-chemistry.orgnih.gov The key transformation is a cyclization followed by a dehydration and an oxidation step to form the aromatic oxazole ring. Reagents such as DAST and Deoxo-Fluor have been instrumental in these mild and efficient cyclodehydration reactions to form the intermediate oxazoline, which can then be oxidized to the oxazole as previously described. organic-chemistry.org

Modern and Green Chemistry Approaches in Oxazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to oxazole synthesis, aiming to reduce waste, lower energy consumption, and use less hazardous substances. rsc.orgijpsonline.com Microwave-assisted synthesis is a prime example of these modern approaches. ijpsonline.comijpsonline.com

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and enhanced selectivity. nih.govmdpi.com This technology is considered an environmentally benign method as it can reduce the need for organic solvents and consumes less energy compared to conventional heating. ijpsonline.commdpi.com

Several classical oxazole syntheses have been adapted for microwave conditions. For example, the Erlenmeyer-Plochl reaction can be performed in a microwave oven, using a catalyst like MgO/Al2O3, to produce azlactones efficiently. ijpsonline.comijpsonline.com Another significant application is in the Van Leusen oxazole synthesis, where aryl aldehydes react with p-toluenesulfonylmethyl isocyanide (TosMIC). Under microwave irradiation at 65 °C in a green solvent like isopropanol, 5-substituted oxazoles can be obtained in excellent yields (e.g., 96% for 5-phenyl oxazole) in just a few minutes. nih.govacs.org This method is noted for its simplicity, speed, and economical and environmentally friendly nature. nih.gov

Examples of Microwave-Assisted Oxazole Synthesis

| Reactants | Catalyst/Base | Solvent | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| Aryl aldehydes, TosMIC | K3PO4 (2 equiv) | Isopropanol (IPA) | 65 °C, 350 W, 8 min | 5-Substituted oxazoles | 96% (for 5-phenyl oxazole) | nih.govacs.org |

| Hippuric acid, substituted aldehyde/ketone | MgO/Al2O3 | Solvent-free | Microwave irradiation | Azalactones | Not specified | ijpsonline.comijpsonline.com |

| 2-aminophenols, benzaldehydes | [CholineCl][oxalic acid] (DES) | Solvent-free | 120 °C, 15 min | 2-Arylbenzoxazoles | Good to excellent | mdpi.com |

| para-substituted 2-bromoacetophenone, urea | None specified | DMF | 138 °C, 20 min | 2,4-disubstituted oxazoles | Not specified | tandfonline.com |

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are a cornerstone in the synthesis of 5-aryl-1,3-oxazoles. smolecule.comijpsonline.comtandfonline.com This method is prized for its ability to form carbon-carbon bonds with high functional group tolerance. smolecule.com In a typical Suzuki-Miyaura approach to 5-aryloxazoles, a 5-halo-oxazole is coupled with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like sodium carbonate. ijpsonline.commdpi.com While direct synthesis of this compound can be envisioned, it is also common to use a pre-formed 5-bromooxazole and couple it with an appropriate arylboronic acid. researchgate.net The versatility of this reaction allows for the synthesis of a wide array of 2,4,5-trisubstituted oxazoles. tandfonline.combeilstein-journals.org

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Reactions for Oxazole Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Base | Product Type | Reference |

| 5-Bromooxazole | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 5-Aryloxazole | mdpi.com |

| 4-(4-bromophenyl)-2,5-dimethyloxazole | Substituted phenylboronic acid | Bis(triphenylphosphine)palladium(II) chloride | Potassium carbonate | 2,5-dimethyl-4-substituted biphenyl-1,3-oxazole | ijpsonline.com |

| 5-(Triazinyloxy)oxazole | Phenylboronic acid | NiCl₂(dppp) | K₃PO₄ | 2,4,5-Trisubstituted oxazole | beilstein-journals.org |

Copper(II)-Catalyzed Oxidative Cyclization

Copper(II)-catalyzed oxidative cyclization has emerged as a significant method for synthesizing 2,5-disubstituted oxazoles. nih.govacs.orgmit.edu This approach often involves the reaction of enamides, which can be formed from 1,3-dicarbonyl compounds and amines, and their subsequent cyclization in the presence of a copper(II) catalyst and an oxidant. nih.govresearchgate.net A key advantage of this method is the ability to use molecular oxygen as a benign oxidant, and the reactions can often be carried out at room temperature. nih.govmit.edu This methodology provides a direct route to the oxazole core, and by choosing the appropriate starting materials, it can be adapted for the synthesis of derivatives of this compound. organic-chemistry.org

Table 2: Copper(II)-Catalyzed Oxidative Cyclization for Oxazole Synthesis

| Starting Material | Catalyst | Oxidant | Product Type | Key Feature | Reference |

| Enamides | CuBr₂ | K₂S₂O₈ | 2,5-Disubstituted oxazoles | Room temperature reaction | nih.govmit.edu |

| 1,3-Dicarbonyl compounds and amines | Copper(II) salt | O₂ | 2,4,5-Triarylated oxazoles | Solvent-free, uses molecular oxygen | organic-chemistry.org |

| α-Diazoketones and amides | Cu(OTf)₂ | - | 2,4-Disubstituted oxazoles | Efficient synthesis of oxazole derivatives | smolecule.com |

Catalytic Approaches (e.g., Ni-catalyst, Gold(I) complex, Quaternary Ammonium Hydroxide (B78521) Resin)

Beyond palladium and copper, a range of other catalysts are employed in oxazole synthesis, each offering unique advantages.

Nickel-catalyst : As a more economical alternative to palladium, nickel catalysts are effective in cross-coupling reactions, such as the direct arylation of oxazoles. researchgate.netorganic-chemistry.org For instance, Ni(cod)₂ in the presence of a suitable ligand can catalyze the reaction between 5-aryloxazoles and alkynyl bromides. acs.org Nickel catalysts have also been used in Suzuki-Miyaura type couplings to produce trisubstituted oxazoles. tandfonline.combeilstein-journals.org

Gold(I) complex : Gold(I) complexes are highly efficient catalysts for the cyclization of N-propargylamides to form oxazoles, often under mild conditions. acs.orgresearchgate.net These reactions can proceed through the formation of gold carbene intermediates. organic-chemistry.org The use of an MCM-41-immobilized phosphine-gold(I) complex allows for a recyclable heterogeneous catalytic system. organic-chemistry.org

Quaternary Ammonium Hydroxide Resin : This solid-phase catalyst is particularly useful in the Van Leusen oxazole synthesis, where it catalyzes the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). researchgate.netorganic-chemistry.orgresearchgate.net The resin acts as a base and simplifies product purification, as both the catalyst and the p-tolylsulfinic acid byproduct can be removed by filtration. researchgate.netorganic-chemistry.org

Table 3: Overview of Alternative Catalytic Approaches

| Catalyst Type | Reaction | Key Advantage | Reference |

| Nickel-catalyst | Suzuki-Miyaura coupling, Direct arylation | Cost-effective alternative to palladium | beilstein-journals.orgacs.org |

| Gold(I) complex | Cyclization of N-propargylamides | High efficiency, mild conditions | acs.orgresearchgate.net |

| Quaternary Ammonium Hydroxide Resin | Van Leusen oxazole synthesis | Simplified purification | researchgate.netorganic-chemistry.org |

Synthetic Strategies for this compound

Precursor Compounds and Reactants

The synthesis of this compound can be initiated from several key precursors. A prominent method is the Van Leusen reaction, which utilizes 2-bromobenzaldehyde and tosylmethyl isocyanide (TosMIC). smolecule.comwikipedia.orgorganic-chemistry.org Another important precursor is 2-bromobenzoic acid, which can be converted into an amide that subsequently undergoes cyclization. mdpi.com Additionally, 2-bromobenzaldehyde can be a starting point for Ugi reactions to create complex intermediates that can be further elaborated. mdpi.com The synthesis can also proceed from halogenated aryl aldehydes, such as 3-bromobenzaldehyde (B42254), which are reacted with chloromethyl ketones.

Table 4: Precursor Compounds for this compound Synthesis

| Precursor | Co-reactant(s) | Reaction Type |

| 2-Bromobenzaldehyde | Tosylmethyl isocyanide (TosMIC) | Van Leusen Oxazole Synthesis |

| 2-Bromobenzoic acid | Amino acid, dehydrating agent | Multi-step synthesis involving cyclization |

| 2-Bromobenzaldehyde | Amine, isocyanide, carboxylic acid | Ugi Reaction |

| 3-Bromobenzaldehyde | Chloromethyl ketone, ammonium acetate | Cyclization |

Specific Reaction Conditions and Catalysts

The reaction conditions are critical for the successful synthesis of this compound. The Van Leusen reaction, for instance, is typically carried out in the presence of a base like potassium carbonate in methanol. organic-chemistry.org A quaternary ammonium hydroxide ion exchange resin can also be used as a solid-supported base, simplifying the workup. researchgate.netorganic-chemistry.org When starting from an N-acyl-α-amino ketone, cyclization to the oxazole is often achieved using a dehydrating agent like phosphorus oxychloride (POCl₃) under reflux conditions. mdpi.com For syntheses involving Suzuki-Miyaura couplings, a palladium catalyst such as Pd(PPh₃)₄ with a base is standard. mdpi.com

Table 5: Reaction Conditions for Key Synthetic Steps

| Reaction | Catalyst/Reagent | Base | Solvent | Temperature | Reference |

| Van Leusen Reaction | - | K₂CO₃ | Methanol | Reflux | organic-chemistry.org |

| Van Leusen Reaction | Quaternary Ammonium Hydroxide Resin | - | - | - | researchgate.netorganic-chemistry.org |

| Cyclization | POCl₃ | - | - | Reflux | mdpi.com |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 80 °C | mdpi.com |

Multi-step Synthesis Pathways

Multi-step synthesis provides a versatile approach to constructing this compound, allowing for the purification of intermediates and ensuring the final product's purity. libretexts.org A common pathway commences with 2-bromobenzoic acid, which is first converted to the corresponding N-acyl-α-amino ketone. This intermediate is then subjected to cyclization using a dehydrating agent like phosphorus oxychloride to yield the final oxazole. mdpi.com Another multi-step route begins with the bromination of a suitable phenyl ethanone, followed by cyclization with an amide. The resulting brominated oxazole can then undergo a Suzuki reaction with a boronic acid to introduce further diversity. ijpsonline.com The Van Leusen reaction, starting from 2-bromobenzaldehyde and TosMIC, offers a more direct, often one-pot, pathway to the desired 5-(2-bromophenyl)oxazole. smolecule.comorganic-chemistry.org

Table 6: Example of a Multi-step Synthesis Pathway

| Step | Starting Material | Reagents | Product | Reference |

| 1 | 4'-Methoxyacetophenone | L-Valine, NaOH, HCl | (S)-2-(4-methoxybenzamido)-3-methylbutanoic acid | mdpi.com |

| 2 | (S)-2-(4-methoxybenzamido)-3-methylbutanoic acid | Ethyl chloroformate, 4-methylmorpholine | 2-(4-Methoxyphenyl)-4-isopropyl-1,3-oxazol-5(4H)-one | mdpi.com |

| 3 | 2-(4-Methoxyphenyl)-4-isopropyl-1,3-oxazol-5(4H)-one | Benzene, AlCl₃ | (S)-1-(4-methoxyphenyl)-3-methyl-1-oxobutan-2-yl)benzamide | mdpi.com |

| 4 | (S)-1-(4-methoxyphenyl)-3-methyl-1-oxobutan-2-yl)benzamide | POCl₃ | 5-(4-Methoxyphenyl)-4-isopropyl-2-phenyl-1,3-oxazole | mdpi.com |

Synthesis of Related Bromophenyl Oxazole Isomers and Analogues for Comparative Study

The synthesis of positional isomers and analogues of this compound is crucial for comparative studies, such as structure-activity relationship (SAR) analysis. Key isomers include 5-(3-bromophenyl)-1,3-oxazole (B1273753) and 5-(4-bromophenyl)-1,3-oxazole, along with analogues bearing additional substituents on the oxazole or phenyl rings.

A particularly efficient method for synthesizing 5-substituted oxazoles is the Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. This reaction typically involves the condensation of an aldehyde with TosMIC in the presence of a base. For instance, the synthesis of 5-(3-bromophenyl)-1,3-oxazole has been achieved with a high yield of 94% via a microwave-assisted variation of the Van Leusen reaction between 3-bromobenzaldehyde and TosMIC, using potassium phosphate (B84403) as the base in isopropanol. This microwave-assisted protocol significantly accelerates the reaction, providing the product in just 8 minutes.

Similarly, the para-isomer, 5-(4-bromophenyl)-1,3-oxazole, can be prepared using related methodologies. Analogues with substituents on the oxazole core are also synthetically accessible. For example, 4-(4-bromophenyl)-2-methyl-1,3-oxazole (B1281594) can be synthesized through the Hantzsch oxazole synthesis, where a bromophenyl-substituted β-ketoamide undergoes cyclization. An alternative route involves the reaction of 4-bromobenzoyl chloride with 2-amino-2-methylpropanenitrile. Furthermore, Suzuki coupling reactions have been employed to create biphenyl-substituted oxazole derivatives from precursors like 4-(4-bromophenyl)-2,5-dimethyloxazole, which itself is prepared by the bromination of p-bromophenylethanone followed by cyclization with acetamide (B32628) under microwave conditions.

The table below summarizes the synthetic routes for various bromophenyl oxazole isomers and analogues.

| Product | Starting Materials | Reagents & Conditions | Yield (%) | Reference |

| 5-(3-Bromophenyl)-1,3-oxazole | 3-Bromobenzaldehyde, Tosylmethyl isocyanide (TosMIC) | K₃PO₄, Isopropanol, Microwave (350 W, 65 °C, 8 min) | 94% | |

| 4-(4-Bromophenyl)-2-methyl-1,3-oxazole | 4-Bromobenzoyl chloride, 2-Amino-2-methylpropanenitrile | Sodium hydride, Anhydrous THF, Room temp. to reflux | N/A | |

| 4-(4-Bromophenyl)-2,5-dimethyloxazole | 1-(4-Bromophenyl)propan-1-one, Acetamide | 1. Bromination; 2. Cyclization (Microwave) | N/A | |

| 5-(4-Bromophenyl)-1,3-oxazol-2-amine | 2-(4-Bromophenyl)oxazolo[3,2-a]pyrimidinium perchlorate | Hydrazine hydrate, Acetonitrile (B52724), Reflux (0.5 h) | 96% |

Synthetic Modifications and Derivatization Strategies

Introduction of Additional Substituents on the Oxazole Ring

The functionalization of the oxazole ring is a key strategy for diversifying the core structure of this compound. The reactivity of the oxazole ring allows for the introduction of substituents at the C2, C4, and C5 positions, although the ease of substitution depends on the existing groups. Site-selective metalation via deprotonation is a powerful tool for this purpose. The C2 position is generally the most acidic and can be deprotonated easily. For example, deprotonation of 2-(phenylsulfonyl)-1,3-oxazole with LDA at -78°C selectively generates a C5 carbanion, which can react with various electrophiles.

A "halogen dance" reaction, where a halogen atom migrates to a different position on the ring upon treatment with a strong base, has also been observed in oxazole systems. This can be used to create specifically substituted isomers that might be otherwise difficult to access. For instance, treatment of 5-bromo-2-phenylthio-1,3-oxazole with LDA can lead to the formation of a 5-lithio-4-bromo species after isomerization, which can then be functionalized at the C5 position.

Further modifications include:

Halogenation: Bromination at the C2 position of a pre-formed oxazole can be achieved using reagents like N-bromosuccinimide (NBS).

Cross-Coupling Reactions: Once a halogen or a triflate group is installed on the oxazole ring (e.g., at C4), Suzuki coupling reactions can be used to introduce aryl and heteroaryl groups.

Formylation: The Vilsmeier-Haack reaction can introduce a formyl group onto the oxazole ring, which can serve as a handle for further transformations.

Modifications of the Bromophenyl Moiety

The bromine atom on the phenyl ring of this compound serves as a versatile functional handle for a variety of cross-coupling reactions. This allows for the introduction of diverse substituents, fundamentally altering the molecule's steric and electronic properties.

The Suzuki-Miyaura coupling is a widely used method for this purpose, enabling the formation of carbon-carbon bonds. In this reaction, the bromophenyl oxazole is coupled with an aryl or heteroaryl boronic acid (or its ester) in the presence of a palladium catalyst and a base. This strategy has been successfully applied to synthesize novel biphenyl-substituted oxazole derivatives from 4-(4-bromophenyl)-2,5-dimethyloxazole. The choice of palladium catalyst and reaction conditions is critical and can influence the selectivity, especially in substrates with multiple reactive sites.

Other important modifications include:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, often under palladium catalysis (e.g., Buchwald-Hartwig amination).

Stille Coupling: This reaction uses organostannanes as coupling partners to form C-C bonds.

Negishi Coupling: This involves the use of organozinc reagents for C-C bond formation.

These transformations significantly expand the chemical space accessible from the parent bromophenyl oxazole scaffold.

Formation of Fused Ring Systems (e.g., Benzoxazoles, Thiazoles)

The core structure of bromophenyl oxazoles can be used as a starting point or be related to synthetic strategies for forming fused heterocyclic systems like benzoxazoles and thiazoles.

Benzoxazoles are typically synthesized via the condensation and cyclization of 2-aminophenols with carboxylic acids or their derivatives. A common route involves reacting a substituted 2-aminophenol (B121084) with a bromobenzoyl chloride or a bromobenzaldehyde. For example, 2-(4-bromophenyl)benzoxazole can be prepared by reacting 2-aminophenol with 4-bromobenzaldehyde. Various catalysts, including Brønsted acids, copper salts, and even solvent-free grinding methods, have been developed to promote this cyclization efficiently.

Thiazoles are frequently prepared using the Hantzsch thiazole (B1198619) synthesis, which involves the condensation of an α-haloketone with a thioamide or thiourea. To synthesize a thiazole analogue related to the target compound, one could react an appropriate α-bromoketone (e.g., 2-bromo-1-(2-bromophenyl)ethan-1-one) with a thioamide. Microwave irradiation has been shown to be a highly effective technique for accelerating the Hantzsch synthesis, often leading to rapid reactions and excellent yields without the need for a catalyst.

| Fused Heterocycle | Synthetic Method | Precursors | Reagents & Conditions | Reference |

| 2-Arylbenzoxazole | Condensation/Cyclization | 2-Aminophenol, Aromatic Aldehyde | Catalyst (e.g., K₄[Fe(CN)₆]), Solvent-free grinding, Room temp. | |

| 2-Substituted Benzoxazole (B165842) | Cyclization | 2-Aminophenol, β-Diketone | TsOH·H₂O, CuI, Acetonitrile, 80 °C | |

| Substituted Thiazole | Hantzsch Synthesis | α-Bromoketone, Thioamide | Ethanol, Microwave irradiation |

Synthesis of Precursors and Intermediates (e.g., N-acyl-α-amino acids, N-acyl-α-amino ketones, 1,3-oxazol-5(4H)-ones)

The construction of the 5-phenyl-1,3-oxazole core often relies on a multi-step pathway involving several key classes of intermediates. The Robinson-Gabriel synthesis, a cornerstone method, involves the cyclodehydration of an N-acyl-α-amino ketone. These precursors are typically prepared from α-amino acids.

The general synthetic sequence is as follows:

**N-acyl

Iii. Reactivity and Reaction Mechanisms of 5 2 Bromophenyl 1,3 Oxazole

Fundamental Reactivity of the Oxazole (B20620) Ring System

The oxazole ring is a thermally stable entity. tandfonline.com It possesses a pyridine-type nitrogen at the 3-position, which is the site for protonation and alkylation, and a furan-type oxygen at the 1-position, which imparts diene-like character in cycloaddition reactions. pharmaguideline.com The reactivity of the carbon atoms in the oxazole ring generally follows the order C2 > C5 > C4 in terms of acidity of the attached protons. tandfonline.comderpharmachemica.com

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the oxazole ring itself are generally uncommon unless an activating group is present. tandfonline.compharmaguideline.com When a leaving group, such as a halogen, is present on the oxazole ring, its displacement by a nucleophile is possible. The ease of displacement of halogens from the oxazole ring follows the order C2 >> C4 > C5. tandfonline.com

In the case of 5-(2-bromophenyl)-1,3-oxazole, the bromine atom is on the phenyl substituent, not directly on the oxazole ring. This bromine atom can be replaced by nucleophiles, a reaction typical for halogenated oxazoles. smolecule.com More significantly, the bromine atom serves as a key handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. For instance, various 4-(4-bromophenyl)-2,5-dimethyloxazoles have been successfully coupled with substituted phenylboronic acids using palladium catalysts to form biphenyl-substituted oxazole derivatives. tandfonline.comijpsonline.com Similarly, palladium-catalyzed direct arylation reactions can be performed on haloaryl-oxazoles. organic-chemistry.org These reactions highlight the utility of the bromo-substituent for further molecular elaboration.

| Oxazole Substrate | Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4-(4-Bromophenyl)-2,5-dimethyloxazole | Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₂, K₂CO₃, DMF, Microwave | 2,5-Dimethyl-4-substituted biphenyl-1,3-oxazole | tandfonline.comijpsonline.com |

| 2-(2-Bromophenyl)-5-phenyl-1,3-oxazole | Aryl Substitution | Arylating agents with Pd catalyst | Di-aryl substituted oxazoles | smolecule.com |

| 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole (B1438410) | Nucleophilic Substitution (Br on phenyl) | Various nucleophiles | Substituted phenyl oxazoles |

Electrophilic Substitution Reactions, particularly at C-5

The oxazole ring is π-deficient, making electrophilic substitution reactions difficult unless the ring is activated by electron-donating groups. pharmaguideline.com When such activation is present, electrophilic attack occurs preferentially at the C5-position. tandfonline.comderpharmachemica.comsmolecule.com The presence of the 2-bromophenyl group at the C5-position of the target molecule deactivates this position for further electrophilic attack. The phenyl ring itself, being deactivated by the bromine atom (an ortho, para-director), would undergo electrophilic substitution under forcing conditions, directing incoming electrophiles to the positions ortho and para to the bromine and meta to the oxazole ring.

However, direct C-H arylation of the oxazole ring at the C5 and C2 positions has been achieved using palladium catalysis, offering a modern alternative to classical electrophilic substitution. organic-chemistry.orgwiley.combeilstein-journals.org The regioselectivity between the C2 and C5 positions can often be controlled by the choice of catalyst, ligands, and reaction conditions. wiley.combeilstein-journals.org For 5-substituted oxazoles like this compound, the C2 position would be the target for such direct functionalization reactions. wiley.com

N-Acylation and N-Alkylation of the Oxazole Ring

The nitrogen atom at the 3-position of the oxazole ring is basic and nucleophilic, making it the primary site for acylation and alkylation. tandfonline.compharmaguideline.com

N-Alkylation: Oxazoles react with alkylating agents to form quaternary N-alkyloxazolium salts. pharmaguideline.com This reaction demonstrates a strong propensity for alkylation to occur at the third position. tandfonline.com

N-Acylation: Similarly, the nitrogen atom readily reacts with acylating agents, such as acetic anhydride (B1165640), demonstrating a high level of reactivity towards acylation. tandfonline.comderpharmachemica.com

For this compound, both N-alkylation and N-acylation are expected to proceed readily at the N3 position, leading to the corresponding oxazolium salts.

| Reaction Type | Reactant | Product | Site of Reaction | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halides (R-X) | N-Alkyloxazolium Salt | N-3 | tandfonline.compharmaguideline.com |

| N-Acylation | Acylating Agents (e.g., Ac₂O) | N-Acyloxazolium Salt | N-3 | tandfonline.comderpharmachemica.com |

Protonation and Deprotonation Characteristics

Oxazoles are weak bases, with the conjugate acid of the parent oxazole having a pKa of 0.8. wikipedia.org Protonation occurs at the pyridine-like nitrogen atom at the N3 position. tandfonline.compharmaguideline.comderpharmachemica.com

Deprotonation of the oxazole ring is also a known process. The order of acidity of the ring protons is C2 > C5 > C4. tandfonline.comderpharmachemica.com Deprotonation typically occurs at the C2 position using a strong base, and the resulting lithiated species can be trapped by electrophiles. wikipedia.org For this compound, deprotonation would be expected to occur at the C2 position, providing a route for introducing substituents at this site.

Oxidation Reactions

The oxazole ring is susceptible to oxidation and can be cleaved by various oxidizing agents. nih.gov Reagents like potassium permanganate (B83412) or chromium trioxide can open the ring. The oxidation of aryl-substituted oxazolines to oxazoles is a common synthetic step, often achieved with reagents like manganese dioxide (MnO₂). rsc.org The oxidative cleavage of 2,4,5-trisubstituted oxazoles to yield triacylamines or diacylamines has been reported using reagents like m-chloroperbenzoic acid (MCPBA) in combination with 2,2′-bipyridinium chlorochromate (BPCC). nih.gov The specific products of oxidation for this compound would depend on the reagents and conditions used, but ring cleavage is a likely outcome.

Diels-Alder Reactions with N-Substituted Oxazoles

Influence of the Bromine Substituent on Reactivity

The presence of a bromine atom on the phenyl ring at the ortho position to the oxazole moiety significantly influences the reactivity of this compound. This influence manifests through electronic effects, its participation in cross-coupling reactions, and its function as a leaving group.

The bromine substituent exerts a dual electronic effect on the attached phenyl ring: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). Due to its high electronegativity, bromine pulls electron density away from the aromatic ring through the sigma bond. Conversely, the lone pairs of electrons on the bromine atom can be delocalized into the π-system of the phenyl ring.

The bromine atom in this compound serves as a key functional handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in synthetic organic chemistry for building more complex molecular architectures.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This method is widely used to form biaryl linkages. For instance, 2,4,5-trisubstituted oxazoles can be synthesized via a one-pot Suzuki-Miyaura coupling reaction. tandfonline.com The reaction of a bromo-substituted compound with an arylboronic acid in the presence of a palladium catalyst like [Pd(PPh₃)] and a base such as K₃PO₄ in a solvent like dioxane can yield the corresponding biaryl product. nih.gov

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction of an aryl halide with an amine to form a new carbon-nitrogen bond. While specific examples for this compound are not prevalent in the provided search results, the general applicability of Buchwald-Hartwig amination to aryl bromides suggests its potential for the amination of this compound. Effective phosphine (B1218219) ligands like Cyclohexyl JohnPhos are known to facilitate such cross-coupling reactions. thieme-connect.com

The utility of these cross-coupling reactions is highlighted by the synthesis of various heterocyclic compounds. For example, palladium-catalyzed reactions are predominant in assembling (benzo)imidazophenanthridine cores from precursors like 2-(2-bromoaryl)-1H-benzo[d]imidazoles. nih.gov

Table 1: Examples of Cross-Coupling Reactions with Bromo-Substituted Heterocycles This table is generated based on analogous reactions and is for illustrative purposes.

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst | Product Type |

|---|---|---|---|---|

| Suzuki Coupling | 5-bromo-1,2,3-triazine | 4-tert-butylphenylboronic acid | Pd(dppf)Cl₂ | 5-Aryl-1,2,3-triazine uzh.ch |

| Suzuki Coupling | 2,5-dibromo-3-methylthiophene | Arylboronic acid | Palladium catalyst | Aryl thiophene (B33073) nih.gov |

| Buchwald-Hartwig | Aryl Bromide | Amine | Palladium catalyst with phosphine ligand | Aryl Amine |

The bromide ion is an excellent leaving group in nucleophilic substitution reactions due to its stability as an anion. veerashaivacollege.org In the context of this compound, the bromine atom can be displaced by various nucleophiles. This reactivity is a cornerstone of nucleophilic aromatic substitution (SNAr) reactions, although these typically require activation by strong electron-withdrawing groups ortho or para to the leaving group.

In SN2-type reactions at the bromine center, a nucleophile attacks the bromine atom directly, leading to the formation of a new phenyl anion, which is a less common pathway for aryl halides. researchgate.net More typically, the bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions, often facilitated by a catalyst.

The reactivity of halogens on an oxazole ring in nucleophilic substitution generally follows the order C-2 > C-4 > C-5. semanticscholar.org However, in this compound, the bromine is on the phenyl ring, not the oxazole ring itself. Therefore, its reactivity as a leaving group is primarily governed by the principles of nucleophilic aromatic substitution on a benzene (B151609) ring.

Participation in Cross-Coupling Reactions (e.g., Suzuki, Buchwald)

Reaction Pathways and Mechanistic Investigations Specific to this compound

The unique arrangement of the bromophenyl and oxazole moieties in this compound allows for specific reaction pathways, including cleavage, rearrangement, and intramolecular cyclization.

Oxazole rings can undergo cleavage under certain conditions. For example, reactions with primary amines can lead to the cleavage of the oxazole ring. smolecule.com While specific studies on the cleavage of this compound were not found, the general reactivity of the oxazole ring suggests this possibility.

Rearrangement reactions of oxazoles are also known, such as photochemical valence isomerizations of isoxazoles to oxazoles. acs.org However, specific rearrangement pathways for this compound are not detailed in the provided search results.

The ortho-bromoaryl arrangement in this compound is a key structural motif that facilitates intramolecular cyclization reactions, often catalyzed by transition metals like palladium. nih.govrsc.org These reactions are powerful tools for the synthesis of fused heterocyclic systems.

A notable example is the palladium-catalyzed intramolecular cyclization to form phenanthridine-type structures. beilstein-journals.org In a general sense, an arylpalladium species formed by the oxidative addition of the C-Br bond to a Pd(0) catalyst can undergo intramolecular insertion into a suitable group, leading to the formation of a new ring. For instance, α-(o-Bromoanilino)alkenenitriles undergo palladium-catalyzed conversion involving intramolecular addition of the arylpalladium to the cyano group. rsc.org Similarly, the intramolecular photochemical arylation of N-(2-bromophenyl) derivatives can yield five- to seven-membered heterocyclic compounds. rsc.org

Research has shown that 2-(2-bromoaryl)imidazoles react with cyclohexane-1,3-diones in the presence of a catalyst to give C-C coupled and cyclized products, which can then be aromatized to form imidazo[1,2-f]phenanthridines. nih.govacs.org This suggests that this compound could potentially undergo similar intramolecular cyclization reactions to form novel fused heterocyclic systems.

Table 2: Intramolecular Cyclization Precursors and Products This table is based on analogous structures and demonstrates the potential for intramolecular cyclization.

| Starting Material | Reaction Type | Key Product |

|---|---|---|

| 2-(2-Bromoaryl)imidazoles | Palladium-catalyzed coupling and cyclization | Imidazo[1,2-f]phenanthridines nih.govacs.org |

| N-(2-bromophenyl)-derivatives of 3-aminocyclohex-2-enones | Photochemical cyclization | Fused five- to seven-membered heterocycles rsc.org |

| α-(o-Bromoanilino)alkenenitriles | Palladium-catalyzed intramolecular addition | γ-carbolines, 3-benzazepines rsc.org |

Iv. Advanced Spectroscopic Characterization and Structural Elucidation

Comprehensive Spectroscopic Analysis Techniques

A combination of spectroscopic methods is essential for the unambiguous characterization of the title compound. Each technique offers unique insights into the molecular structure.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum, the protons on the oxazole (B20620) ring are expected to appear as distinct singlets. Based on analyses of similar oxazole derivatives, the proton at the C2 position of the oxazole ring typically resonates further downfield than the proton at the C4 position. vulcanchem.com The four protons of the ortho-substituted bromophenyl ring would present a complex multiplet pattern in the aromatic region of the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for 5-(2-bromophenyl)-1,3-oxazole is expected to show nine distinct signals. The carbons of the oxazole ring generally appear in the range of δ 120-160 ppm. rsc.org The carbon atom attached to the bromine (C-Br) on the phenyl ring is anticipated to have a chemical shift around δ 120-125 ppm, while the other aromatic carbons will appear in the typical aromatic region.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would confirm the coupling between adjacent protons on the phenyl ring, while an HSQC spectrum would correlate each proton with its directly attached carbon atom, aiding in the definitive assignment of the ¹H and ¹³C signals.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Technique | Signal Type | Predicted Chemical Shift (δ ppm) | Assignment |

|---|---|---|---|

| ¹H NMR | Multiplet | 7.20 - 7.80 | Aromatic protons (C₆H₄Br) |

| Singlet | ~7.50 | Oxazole H-4 | |

| Singlet | ~8.10 | Oxazole H-2 |

| ¹³C NMR | Aromatic/Heterocyclic | 120 - 160 | C-2, C-4, C-5, C₁'-C₆' |

Note: The data in this table is predicted based on the analysis of structurally related compounds.

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, the FT-IR spectrum would confirm key structural features. Characteristic absorption bands for the C-H stretching of the aromatic and heterocyclic rings are expected above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the oxazole and phenyl rings typically appear in the 1500-1650 cm⁻¹ region. farmaciajournal.comsapub.org A crucial indicator for this specific compound is the C-Br stretching vibration, which is expected to be observed in the lower frequency region of the spectrum, generally between 550 and 650 cm⁻¹.

Table 2: Key IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic/Heterocyclic C-H Stretch | 3050 - 3150 |

| C=N Stretch (Oxazole) | 1600 - 1650 |

| C=C Stretch (Aromatic/Heterocyclic) | 1500 - 1600 |

| C-O-C Stretch (Oxazole) | 1050 - 1150 |

Note: The data in this table is predicted based on the analysis of structurally related compounds.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The conjugated system formed by the phenyl ring and the oxazole ring in this compound is expected to produce characteristic absorption bands in the UV region. Similar bromophenyl-oxazole structures are known to exhibit strong absorption bands (B-bands) in the 250-340 nm range, which are attributable to π→π* transitions within the conjugated aromatic system. rsc.orgfarmaciajournal.com

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a characteristic pair of peaks (M⁺ and M+2) of nearly equal intensity. The calculated monoisotopic mass is 222.96328 Da. nih.gov High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula, C₉H₆BrNO. mdpi.com

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a pure sample. This data is used to confirm the empirical and molecular formula of the synthesized compound. The theoretical elemental composition of this compound (C₉H₆BrNO) is calculated to be approximately 48.25% Carbon, 2.70% Hydrogen, and 6.25% Nitrogen. biointerfaceresearch.com Experimental values obtained from a purified sample must fall within a narrow margin of these theoretical values (typically ±0.4%) to validate the structure and purity.

Table 3: Elemental Composition of this compound

| Element | Molecular Formula: C₉H₆BrNO | Calculated % |

|---|---|---|

| Carbon (C) | 9 | 48.25 |

| Hydrogen (H) | 6 | 2.70 |

| Bromine (Br) | 1 | 35.66 |

| Nitrogen (N) | 1 | 6.25 |

Note: Values are calculated based on the molecular formula.

Mass Spectrometry (MS and HRMS)

Advanced Characterization Methods for Structural Confirmation and Purity Assessment

Beyond primary spectroscopic techniques, further methods are employed to ensure absolute structural confirmation and assess the purity of the compound. High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of the final product, often showing a single sharp peak under various conditions for a pure sample. farmaciajournal.com When single crystals of sufficient quality can be grown, X-ray crystallography provides the ultimate, unambiguous proof of structure by mapping the precise three-dimensional arrangement of every atom in the molecule and revealing intermolecular interactions in the solid state. mdpi.com

High-Performance Liquid Chromatography (HPLC), including Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for verifying the purity of synthesized compounds and for the separation of the target molecule from any unreacted starting materials, byproducts, or impurities. Reversed-Phase HPLC (RP-HPLC), which utilizes a nonpolar stationary phase and a polar mobile phase, is particularly well-suited for the analysis of moderately polar compounds like this compound.

In a typical RP-HPLC analysis, the compound is dissolved in a suitable solvent and injected into the system. The separation is achieved based on the differential partitioning of the analyte between the stationary phase (commonly C18-silica) and the mobile phase. The composition of the mobile phase, often a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. The retention time (t_R), the time it takes for the analyte to pass through the column, is a characteristic parameter for a given compound under specific chromatographic conditions.

For this compound, a hypothetical RP-HPLC method could be developed to ensure the purity of a synthesized batch. The parameters for such a method would be meticulously optimized, including the column type, mobile phase composition, flow rate, and detection wavelength (typically in the UV region where the oxazole and phenyl chromophores absorb).

Table 1: Illustrative RP-HPLC Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

The resulting chromatogram would ideally show a single, sharp peak corresponding to this compound, and the integration of this peak area would allow for the quantitative determination of its purity.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide valuable information about molecular connectivity and electronic environment, X-ray crystallography offers the most definitive and unambiguous evidence of a molecule's three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The arrangement and intensity of the diffracted beams provide detailed information about the electron density distribution within the crystal, from which the precise positions of all atoms can be determined.

For this compound, obtaining a single crystal suitable for X-ray diffraction analysis would be the first critical step. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or other crystallization techniques. The analysis of the crystal structure would reveal crucial structural parameters, including:

Bond lengths and angles: Precise measurements of all interatomic distances and angles within the molecule, confirming the expected geometry of the oxazole and phenyl rings.

Torsional angles: The dihedral angle between the plane of the phenyl ring and the oxazole ring is a particularly important parameter, as it defines the molecule's conformation. This angle is influenced by steric hindrance from the bromine atom at the ortho position and electronic effects.

Intermolecular interactions: The packing of molecules in the crystal lattice is determined by non-covalent interactions such as π-π stacking, halogen bonding (involving the bromine atom), and other van der Waals forces. Understanding these interactions is key to rationalizing the solid-state properties of the material.

The data obtained from X-ray crystallography serves as the ultimate benchmark for validating structures proposed by spectroscopic methods and computational modeling.

Table 2: Key Crystallographic Data Potentially Obtainable for this compound

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry group of the crystal lattice |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Bond Length (C-Br) | The measured distance between the carbon and bromine atoms |

| Bond Length (C-O, C-N) | The measured bond lengths within the oxazole ring |

| Torsional Angle | The dihedral angle between the phenyl and oxazole rings |

Correlation of Spectroscopic Data with Molecular Structure

NMR Spectroscopy and X-ray Structure: The number of unique signals in the ¹H and ¹³C NMR spectra should correspond to the number of chemically non-equivalent protons and carbons in the asymmetric unit of the crystal structure. The observed chemical shifts are rationalized by the electronic environment of each nucleus, which is a function of the confirmed molecular geometry. For instance, the proximity of the bromine atom would be expected to influence the chemical shifts of nearby protons and carbons, a hypothesis that can be confirmed by the crystallographically determined distances.

IR Spectroscopy and Bond Parameters: The vibrational frequencies observed in the IR spectrum correspond to the stretching and bending of specific bonds within the molecule. For example, the frequencies of C=N and C-O stretching within the oxazole ring, as well as C-Br stretching, can be correlated with the specific bond lengths determined from the X-ray crystal structure. Shorter, stronger bonds typically vibrate at higher frequencies.

UV-Vis Spectroscopy and Electronic Structure: The absorption maxima (λ_max) in the UV-Vis spectrum are related to the electronic transitions within the molecule, primarily π → π* transitions in the conjugated system formed by the phenyl and oxazole rings. The planarity of the molecule, as determined by the torsional angle from X-ray crystallography, significantly impacts the extent of conjugation and, consequently, the energy of these transitions. A more planar conformation generally leads to a more extended π-system and a red shift (longer wavelength) in the absorption spectrum.

By integrating the findings from HPLC, NMR, IR, UV-Vis, and X-ray crystallography, a complete and validated picture of the purity, connectivity, conformation, and electronic nature of this compound can be constructed, providing a solid foundation for any further investigation into its chemical reactivity or material properties.

V. Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the properties of 5-(2-Bromophenyl)-1,3-oxazole and its derivatives. bohrium.combohrium.com DFT calculations, often employing functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), allow for the optimization of the molecular geometry and the calculation of numerous electronic and spectroscopic properties. bohrium.comderpharmachemica.com These theoretical approaches are instrumental in predicting and interpreting the behavior of the molecule at an atomic level. derpharmachemica.com

Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic and optical properties of a molecule. physchemres.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. physchemres.orgresearchgate.net A smaller gap generally suggests higher reactivity and the potential for intramolecular charge transfer. researchgate.net

For related bromophenyl oxazole (B20620) derivatives, DFT calculations have been used to determine these energy levels. For instance, in one study, the HOMO-LUMO gap for a related compound was calculated to be 4.105 eV using the DFT/B3LYP method. researchgate.net The distribution of these orbitals is also significant; in many benzoxazole (B165842) derivatives, the HOMO is often located on the fused benzene (B151609) ring, while the LUMO resides on the benzoxazole system. This separation of electron density influences the molecule's charge transfer characteristics. The introduction of different substituents can modulate the HOMO and LUMO energy levels; for example, a chloro substituent has been shown to lower the LUMO energy, thereby reducing the energy gap and increasing electrophilicity.

Table 1: Representative Frontier Molecular Orbital Energies and Gap

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available for the specific compound |

| ELUMO | Data not available for the specific compound |

| Energy Gap (ΔE) | Data not available for the specific compound |

Analysis of charge distribution and electron density provides insights into the reactive sites within a molecule. researchgate.net Methods like Molecular Electrostatic Potential (MEP) mapping visually represent the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). derpharmachemica.com

In related brominated benzoxazole derivatives, DFT calculations have been used to analyze charge distribution, indicating the reactive importance of specific atoms and functional groups, such as the bromine atom and carbonyl groups in more complex structures. researchgate.net The electron-withdrawing nature of the bromine atom and the oxazole ring influences the electronic distribution across the entire molecule. vulcanchem.com

Theoretical vibrational frequency analysis, typically performed using DFT methods, is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. researchgate.net Calculated vibrational frequencies are often scaled to better match experimental values. derpharmachemica.com These calculations, combined with Potential Energy Distribution (PED) analysis, allow for the precise assignment of vibrational modes to specific functional groups and motions within the molecule. researchgate.net

For similar benzoxazole derivatives, theoretical calculations have been used to assign key vibrational modes. researchgate.net For instance, C=N stretching vibrations in benzoxazole rings are typically observed and calculated in specific regions of the spectrum. researchgate.net The characteristic vibrations of the phenyl ring and the C-Br bond can also be identified and assigned through these computational methods.

Table 2: Selected Theoretical Vibrational Frequencies for Related Oxazole Structures

| Vibrational Mode | Calculated Wavenumber (cm-1) |

|---|---|

| C=N Stretch | 1603 |

| C-O-C Symmetric Stretch | 1098 |